(2-Phenylcyclopentyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-phenylcyclopentyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVPHRQQOWMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C2=CC=CC=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Aminocyclopentane Chemistry Research
The aminocyclopentane core is a significant structural motif found in a variety of biologically active natural products. acs.org This has made aminocyclopentane derivatives, including those with a phenyl substituent, valuable building blocks in medicinal chemistry. nih.gov The rigid five-membered ring of the cyclopentane (B165970) structure can be used to control the spatial orientation of substituent groups, which is a crucial aspect in the design of compounds that interact with specific biological targets.
Research has demonstrated the utility of aminocyclopentane synthons in the total synthesis of complex natural products that exhibit antitumoral and antimicrobial activities. acs.org The ability to selectively modify the amine groups on the cyclopentane core allows for the creation of diverse libraries of compounds for biological screening. acs.org Furthermore, the replacement of a ribose ring with a cyclopentane ring in certain analogs has been shown to improve biological activity, highlighting the therapeutic potential of this structural unit.
The phenyl group attached to the cyclopentane ring in compounds like (2-Phenylcyclopentyl)methanamine hydrochloride adds another layer of chemical diversity and potential for interaction with biological systems. The aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which can influence the binding of the molecule to its target.
General Academic Research Scope and Focus
Established Synthetic Pathways and Reaction Conditions
The construction of this compound is primarily achieved through a sequence involving the formation of a key carbonyl intermediate, followed by reductive amination.
Reductive Amination Strategies for Primary Amine Formation
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. organic-chemistry.org In the synthesis of (2-Phenylcyclopentyl)methanamine, the precursor is typically 2-phenylcyclopentanecarbaldehyde. This aldehyde is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final hydrochloride salt is obtained by treatment with hydrochloric acid.
Commonly employed nitrogen sources and reducing agents for this transformation are detailed below.
Table 1: Reagents for Reductive Amination of 2-Phenylcyclopentanecarbaldehyde
| Nitrogen Source | Reducing Agent | Typical Solvent(s) | Notes |
|---|---|---|---|
| Ammonia (aq. or gas) | Hydrogen (H₂) with catalyst (e.g., Pd/C, Raney Ni) | Methanol (B129727), Ethanol | Catalytic hydrogenation is efficient but may require pressure equipment. |
| Ammonium (B1175870) Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | NaBH₃CN is selective for the iminium ion over the aldehyde. |
| Ammonium Formate (B1220265) | Formic Acid (Leuckart-Wallach reaction) | Formic Acid | Often requires high temperatures. |
The choice of reagent can influence reaction conditions, yields, and compatibility with other functional groups. For instance, sodium triacetoxyborohydride (B8407120) is favored for its mildness and high selectivity. organic-chemistry.org Alternatively, biocatalytic methods using amine dehydrogenases (AmDHs) offer a green chemistry approach, utilizing ammonium formate as both the nitrogen and hydrogen source, with water as the primary solvent and carbonate as the only byproduct. nih.gov
Precursor Chemistry and Intermediate Generation (e.g., from phenylmagnesium bromide, cyclohexanone (B45756) derivatives)
A plausible synthetic sequence is as follows:
Synthesis of 2-Phenylcyclohexanone: This can be achieved through various methods, including the Stork enamine synthesis where cyclohexanone is converted to its enamine (e.g., with pyrrolidine), followed by alkylation with a phenylating agent.
α-Halogenation: 2-Phenylcyclohexanone is then halogenated at the adjacent α-position, for example, using sulfuryl chloride, to yield 2-chloro-2-phenylcyclohexanone.
Favorskii Rearrangement: Treatment of the α-haloketone with a base, such as sodium methoxide, induces a ring contraction to form methyl 2-phenylcyclopentanecarboxylate.
Reduction to Aldehyde: The resulting ester can be reduced to 2-phenylcyclopentanecarbaldehyde. This is often a two-step process involving reduction to the corresponding alcohol (e.g., with lithium aluminum hydride) followed by controlled oxidation (e.g., using pyridinium (B92312) chlorochromate or a Swern oxidation). A more direct route involves the partial reduction of the ester using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Another well-established route involves the conjugate addition of a phenyl group to cyclopentenone using an organocuprate reagent, such as lithium diphenylcuprate, which is generated from phenylmagnesium bromide and a copper(I) salt. This yields 3-phenylcyclopentanone. Subsequent steps would be required to isomerize and functionalize this intermediate to the desired 2-substituted pattern, making this route more complex for this specific target.
Advanced Reagent Utilization in Synthetic Steps
Modern synthetic chemistry offers a range of advanced reagents that can improve the efficiency and selectivity of the synthesis.
Organocatalysis: In the formation of the cyclopentane ring, organocatalysts can be used to achieve enantioselective Michael additions or aldol (B89426) reactions, setting the stereochemistry early in the process.
Transition Metal Catalysis: Suzuki-Miyaura cross-coupling reactions can be employed to form the C-C bond between the cyclopentane ring and the phenyl group. For example, a 2-bromocyclopentene derivative can be coupled with phenylboronic acid, followed by asymmetric hydrogenation of the double bond to control the stereochemistry. nih.gov
Biocatalysis: As mentioned, amine dehydrogenases (AmDHs) or imine reductases (IREDs) represent an advanced and environmentally benign approach to the final reductive amination step. nih.gov These enzymes can exhibit high stereoselectivity, potentially yielding an enantiomerically enriched product directly.
Table 2: Examples of Advanced Reagents in the Synthetic Pathway
| Synthetic Step | Reagent/Catalyst Class | Example | Purpose |
|---|---|---|---|
| C-C Bond Formation | Transition Metal Catalyst | Palladium(0) complexes | Suzuki-Miyaura cross-coupling. nih.gov |
| Asymmetric Hydrogenation | Chiral Transition Metal Complex | Iridium-based catalysts with chiral phosphine (B1218219) ligands | Enantio- and diastereoselective reduction of a double bond. nih.gov |
Stereoselective Synthesis Approaches and Chiral Resolution
This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the relative (diastereo-) and absolute (enantio-) stereochemistry is a critical aspect of its synthesis.
Methodologies for Enantiomer Separation (e.g., Supercritical Fluid Chromatography)
When a racemic or diastereomeric mixture is produced, chromatographic resolution is required to isolate the desired stereoisomer. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional High-Performance Liquid Chromatography (HPLC) such as faster analysis times, reduced solvent consumption, and higher efficiency. chromatographyonline.comselvita.com
The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds. europeanpharmaceuticalreview.com The mobile phase typically consists of supercritical carbon dioxide mixed with a polar organic modifier like methanol or ethanol. chromatographyonline.com
Table 3: Representative SFC Parameters for Chiral Resolution
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | CO₂ / Methanol (Gradient or Isocratic) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35-40 °C |
| Detection | UV (e.g., at 220 nm) |
Method development in SFC involves screening different CSPs and optimizing the organic modifier, temperature, and pressure to achieve baseline resolution between the enantiomeric peaks. afmps.be
Strategies for Diastereoselective Control in Cyclopentane Formation
Controlling the relative stereochemistry of the phenyl and aminomethyl groups (cis or trans) is crucial. This diastereoselective control can often be achieved during the reduction of an intermediate.
For instance, in the final reductive amination step, the reduction of the intermediate imine formed from 2-phenylcyclopentanecarbaldehyde can proceed with diastereoselectivity. The existing phenyl group on the cyclopentane ring can sterically direct the approach of the reducing agent.
Steric Hindrance: A bulky reducing agent will preferentially attack from the face opposite the phenyl group, leading to an enrichment of one diastereomer.
Catalytic Hydrogenation: When using catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The phenyl group will likely favor adsorption from the less hindered face, directing the hydrogen delivery to produce predominantly one diastereomer.
Furthermore, if the synthesis proceeds via the reduction of a 2-phenylcyclopentene precursor, the choice of hydrogenation catalyst and conditions can strongly influence the diastereoselectivity of the final saturated product. nih.gov The development of methods for the highly stereocontrolled synthesis of substituted cyclopentanes is an active area of research. nih.gov
Structural and Conformational Analysis in Research
Conformational Studies of the Phenylcyclopentyl Moiety
The phenylcyclopentyl moiety of (2-Phenylcyclopentyl)methanamine hydrochloride is characterized by the non-planar nature of the cyclopentane (B165970) ring. Unlike the more rigid cyclohexane (B81311) ring, which predominantly adopts chair and boat conformations, the cyclopentane ring exhibits a more dynamic conformational landscape. libretexts.org The five-membered ring puckers to relieve torsional strain that would be present in a planar conformation. libretexts.org The two most common conformations are the "envelope" and "half-chair" forms.
In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation , three adjacent atoms are coplanar, with the other two atoms displaced on opposite sides of the plane. These conformers can interconvert through a low-energy process known as pseudorotation.
The presence of a bulky phenyl group at the C2 position significantly influences the conformational equilibrium of the cyclopentane ring. The phenyl group will preferentially occupy a position that minimizes steric interactions with the adjacent methanamine group and the hydrogen atoms on the cyclopentane ring. This typically favors a conformation where the phenyl group is in a pseudo-equatorial position, reducing steric hindrance.
| Conformation | Description | Relative Energy (Illustrative) |
|---|---|---|
| Envelope | Four carbons are coplanar, with the fifth out of the plane. | Low |
| Half-Chair | Three adjacent carbons are coplanar, with the other two on opposite sides. | Slightly Higher |
Impact of Stereochemistry on Molecular Conformation and Interaction
In the trans isomer , the phenyl and methanamine groups are on opposite sides of the cyclopentane ring. This arrangement generally leads to a more stable conformation with reduced steric strain, as the two bulky groups are positioned away from each other. In the cis isomer , where both groups are on the same side of the ring, there is a greater potential for steric hindrance, which can influence the puckering of the cyclopentane ring to adopt a conformation that minimizes these unfavorable interactions.
The specific stereoisomer will dictate the three-dimensional shape of the molecule, which in turn governs how it interacts with its environment. The orientation of the phenyl group relative to the aminomethyl group can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces.
| Stereoisomer | Relative Orientation of Substituents | Expected Relative Stability |
|---|---|---|
| trans | Opposite sides of the ring | More Stable |
| cis | Same side of the ring | Less Stable |
Influence of Hydrochloride Salt Formation on Molecular Structure
The formation of the hydrochloride salt occurs through the protonation of the primary amine group of the methanamine moiety by hydrochloric acid. This acid-base reaction results in the formation of an ammonium (B1175870) cation and a chloride anion. This transformation from a neutral molecule to an ionic salt has a profound impact on the molecular structure and properties of the compound.
Protonation of the nitrogen atom changes its hybridization and geometry. The resulting ammonium group can act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride anion and potentially with other surrounding molecules. These hydrogen bonds introduce a higher degree of order in the solid state, often leading to the formation of a crystalline lattice.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as (2-Phenylcyclopentyl)methanamine hydrochloride, and its biological target, typically a protein receptor or enzyme.
In a hypothetical study, molecular docking simulations could be employed to predict the binding affinity and mode of this compound to a range of potential biological targets. The process would involve obtaining the three-dimensional structures of the target proteins from databases like the Protein Data Bank (PDB). The structure of this compound would be optimized for its lowest energy state before docking.
The docking simulations would then place the ligand into the binding site of the target protein in various possible conformations and orientations. A scoring function would be used to estimate the binding affinity for each pose, with the results indicating the most likely binding mode and the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified and analyzed.
Table 1: Hypothetical Molecular Docking Results for this compound with Various Receptors
| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Receptor A | -8.5 | TYR112, PHE234, ASP110 | Hydrogen Bond, Pi-Pi Stacking |
| Receptor B | -7.2 | LEU56, VAL89, ILE150 | Hydrophobic Interaction |
| Receptor C | -6.8 | SER98, THR101, GLN203 | Hydrogen Bond |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to provide detailed information about a molecule's properties.
For this compound, quantum chemical calculations could be used to determine its optimized molecular geometry, Mulliken atomic charges, and the distribution of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.
These calculations would provide insights into the regions of the molecule that are most likely to be involved in chemical reactions or interactions with biological targets. For instance, the locations of the highest electron density could indicate sites for electrophilic attack.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.4 D |
Prediction of Lowest Energy Conformations and Conformational Preferences
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound, with its flexible cyclopentyl ring and side chain, can exist in multiple conformations. Conformational analysis aims to identify the most stable, or lowest energy, conformations.
Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to perform a systematic search of the conformational space of this compound. By rotating the rotatable bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule. Understanding the preferred conformations is essential for predicting how the molecule will fit into a receptor's binding site.
Virtual Library Design and In Silico Screening of Analogues
Virtual library design involves the creation of a large, diverse collection of chemical structures in a computer database. These virtual compounds are typically analogues or derivatives of a lead compound, in this case, this compound. The goal is to explore the chemical space around the lead compound to identify molecules with potentially improved properties.
A virtual library of analogues of this compound could be generated by systematically modifying different parts of the molecule, such as substituting the phenyl ring, altering the cyclopentyl ring, or modifying the aminomethyl side chain. This library could then be subjected to in silico screening, a process that uses computational methods to predict the properties of the virtual compounds. High-throughput virtual screening can be used to filter the library based on various criteria, such as predicted binding affinity to a target receptor, drug-likeness properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
In Silico Prediction of Molecular Transport Properties (e.g., P-glycoprotein interaction, non-clinical)
For this compound, computational models, such as Quantitative Structure-Activity Relationship (QSAR) models or machine learning-based predictors, could be used to assess its potential interaction with P-gp. These models are built using datasets of known P-gp substrates and non-substrates and can predict the behavior of new compounds based on their molecular descriptors. Such predictions are valuable in the early stages of drug development to anticipate potential issues with drug transport and to guide the design of molecules that can evade P-gp-mediated efflux.
Table 3: Hypothetical In Silico ADMET Predictions for this compound
| Property | Prediction | Confidence Score |
| P-gp Substrate | Yes | 0.75 |
| BBB Permeability | High | 0.82 |
| Oral Bioavailability | Moderate | 0.65 |
Mechanisms of Molecular Interaction and Biological Target Modulation in Vitro and Theoretical
Interaction with Enzyme Systems
Phosphodiesterase 4 (PDE4) is a critical enzyme in cellular signaling, responsible for the specific hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates pathways mediated by protein kinase A (PKA) and exchange proteins activated by cAMP (Epac). nih.govnih.gov This mechanism is a key target for anti-inflammatory therapies. nih.gov
The active site of PDE4 contains key features that are crucial for inhibitor binding. Notably, a conserved glutamine residue is essential for orienting the substrate for hydrolysis. mdpi.com Inhibitors often form a hydrogen bond with this glutamine. The binding site also includes two hydrophobic pockets, often referred to as Q1 and Q2, which can be occupied by hydrophobic moieties of the inhibitor, such as methoxy (B1213986) or cyclopentyloxy groups, to enhance binding affinity and potency. mdpi.com While these general principles govern the interaction of many inhibitor classes with PDE4, specific docking studies and kinetic data for (2-Phenylcyclopentyl)methanamine hydrochloride are not detailed in publicly available literature.
Table 1: General Principles of PDE4 Inhibition
| Feature of PDE4 Active Site | Role in Inhibition | Interacting Moiety Example |
|---|---|---|
| Conserved Glutamine | Forms a critical hydrogen bond, mimicking substrate interaction. | Amide function on inhibitor |
| Hydrophobic Pocket Q1 | Accommodates small hydrophobic groups, increasing affinity. | Methoxy group |
| Hydrophobic Pocket Q2 | Accommodates larger hydrophobic groups, enhancing binding. | Cyclopentyloxy group |
| Metal Ions (Zn²⁺, Mg²⁺) | Co-factors in the active site that can interact with inhibitor functional groups. | Oxygen atoms on inhibitor |
This compound is structurally related to a class of compounds identified as inhibitors of the Alphavirus non-structural protein 2 helicase (nsP2hel). nih.gov This enzyme is essential for viral replication, using ATP hydrolysis to unwind double-stranded RNA intermediates. nih.govbiorxiv.org
Biochemical analyses of this inhibitor class demonstrate a non-competitive mode of action with respect to both the ATP cofactor and the RNA substrate. nih.govbiorxiv.org This finding strongly indicates that the inhibition is allosteric, meaning the compound binds to a site on the enzyme distinct from the active site where ATP and RNA bind. nih.govnih.gov Binding to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficacy without directly competing with the substrate. nih.govnih.gov This mechanism has been corroborated by several key findings:
Kinetic Analysis: Inhibition reduces the maximum velocity (Vmax) of the enzyme's reaction while leaving the Michaelis constant (Km) for the substrate largely unchanged, a classic hallmark of non-competitive inhibition. nih.govnih.gov
Direct Binding Confirmation: Studies using fluorine-labeled analogues of this inhibitor class have confirmed direct binding to the nsP2hel protein via ¹⁹F NMR. nih.govnih.gov
Resistance Mutations: Viral resistance to these inhibitors has been mapped to mutations within the nsP2hel protein, specifically in the RecA1 domain, further confirming it as the direct target. nih.gov
This allosteric, non-competitive mechanism is significant as it is less likely to be overcome by increased substrate concentrations within the cell, a potential advantage over competitive inhibitors. nih.gov
Table 2: Characteristics of nsP2hel Inhibition
| Characteristic | Finding | Implication | Citation |
|---|---|---|---|
| Inhibition Kinetics | Non-competitive with respect to ATP and RNA. | Inhibitor binds to an allosteric site, not the active site. | nih.govnih.gov |
| Binding Site | Viral resistance mutations map to the RecA1 domain of nsP2hel. | Confirms nsP2hel as the direct target and points to a potential allosteric pocket. | nih.gov |
| Molecular Interaction | Direct binding confirmed by ¹⁹F NMR with labeled analogues. | Demonstrates a physical interaction between the inhibitor class and the enzyme. | nih.govnih.gov |
| Mechanism Type | Allosteric Inhibition. | The inhibitor modulates enzyme activity by binding to a secondary site, causing a conformational change. | biorxiv.orgnih.gov |
Publicly available scientific literature does not currently contain studies or theoretical discussions regarding the interaction of this compound with racemase enzymes. Therefore, the principles of its potential activity as a racemase inhibitor cannot be described.
Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. nih.gov This function is vital for maintaining cellular cholesterol homeostasis by preventing the accumulation of excess free cholesterol. nih.govmdpi.com As dysregulation of cholesterol metabolism is implicated in various diseases, SOAT1 is considered a therapeutic target. nih.govresearchgate.net However, a review of available computational studies, docking simulations, and molecular modeling literature did not yield any specific information on the theoretical interaction between this compound and SOAT1.
Dipeptidyl Peptidase 4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.gov Inhibition of DPP-4 prolongs the action of these hormones, which play a crucial role in glucose homeostasis. nih.govnih.gov While the aralkylamine scaffold present in this compound is found in some enzyme inhibitors, specific experimental or theoretical data detailing its modulatory effect on DPP-4 activity is not present in the surveyed scientific literature. drugbank.com
Modulation of Receptor Systems
Based on a review of available scientific literature, there are no published studies detailing the interaction or modulation of any specific receptor systems by this compound.
Retinoic Acid-related Orphan Receptor gamma t (RORγt) Inverse Agonism
While direct studies on this compound are not extensively available, the mechanism of Retinoic Acid-related Orphan Receptor gamma t (RORγt) inverse agonism is a key area of research for structurally related molecules in the context of autoimmune diseases. RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are pivotal in the inflammatory process. nih.gov
Inverse agonists of RORγt function by binding to the ligand-binding domain (LBD) of the receptor. This binding event stabilizes an inactive conformation of RORγt. nih.gov In its active state, RORγt recruits coactivator proteins to initiate the transcription of target genes, such as those encoding for pro-inflammatory cytokines like Interleukin-17. By stabilizing the inactive state, inverse agonists prevent the recruitment of these coactivators and may even promote the binding of corepressor proteins. nih.gov This action effectively downregulates the expression of RORγt target genes, leading to a reduction in Th17 cell differentiation and a subsequent decrease in the inflammatory response. Molecular dynamics simulations of RORγt inverse agonists have shown that these molecules can induce conformational changes in key residues within the LBD, such as Trp317, which disrupts the formation of a stable coactivator binding surface. dntb.gov.uaresearchgate.net
Serotonin (B10506) Transporter (SERT) Binding and Reuptake Inhibition Mechanisms
This compound belongs to a class of compounds that are investigated for their interaction with the serotonin transporter (SERT), a key protein in the regulation of serotonergic neurotransmission. SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. nih.gov
Inhibitors of SERT, such as selective serotonin reuptake inhibitors (SSRIs), typically bind to the transporter protein, often at a site that overlaps with the serotonin binding pocket or at an allosteric site. nih.govlbl.gov This binding event locks the transporter in a conformation that is not conducive to serotonin transport. lbl.gov By blocking the reuptake of serotonin, these inhibitors increase the concentration of the neurotransmitter in the synaptic cleft, thereby enhancing and prolonging its signaling effects on postsynaptic receptors. williams.edu The interaction between the inhibitor and SERT is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the transporter's binding pocket. nih.gov
Potentiation of Excitatory Amino Acid Receptor Function (e.g., AMPA Receptors)
Compounds structurally related to this compound have been explored for their potential to modulate the function of excitatory amino acid receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.
Positive allosteric modulators (PAMs) of AMPA receptors enhance receptor function without directly activating it. The molecular mechanism of action for many AMPA receptor PAMs involves binding to a specific site on the receptor, distinct from the glutamate binding site. nih.gov This allosteric binding pocket is often located at the interface between the subunits of the dimeric ligand-binding domain. nih.govresearchgate.net By binding to this site, PAMs can stabilize the closed-cleft, glutamate-bound conformation of the receptor. nih.gov This stabilization slows the rate of receptor deactivation and/or desensitization, leading to a prolonged and enhanced flow of ions through the channel in response to glutamate binding. nih.govnih.gov
Hypothesized Interaction with SARM1
Sterile Alpha and TIR Motif Containing 1 (SARM1) is a protein that has been identified as a key player in the process of axon degeneration. patsnap.com When activated by injury or disease, SARM1 exhibits NAD+ hydrolase activity, leading to a rapid depletion of NAD+ in the axon, which is a critical step in initiating axonal self-destruction. pnas.orgnih.gov
The interaction of this compound with SARM1 is currently hypothesized and remains an area for further investigation. Small molecule inhibitors of SARM1 are being developed as potential therapeutics for neurodegenerative diseases. patsnap.comrootsanalysis.com These inhibitors can act through various mechanisms, including direct inhibition of the active site or allosteric modulation by binding to a different part of the protein to induce a conformational change that renders the active site inactive. patsnap.compnas.org
Interaction with Multidrug Resistance-Associated Transporters (e.g., P-glycoprotein, MRP1) at a Molecular Level
The interaction of this compound with multidrug resistance-associated transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1) is of significant interest in understanding its pharmacokinetic profile.
P-glycoprotein (P-gp): P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting a wide range of substrates out of cells. mdpi.comtg.org.au The mechanism of substrate transport by P-gp involves a series of conformational changes powered by ATP hydrolysis. nih.govmdpi.com Substrates typically bind to a large, polyspecific drug-binding pocket within the transmembrane domains of the protein. nih.govacs.org This binding event is thought to trigger a conformational change that brings the two nucleotide-binding domains (NBDs) into close proximity, facilitating ATP binding and hydrolysis. The energy released from ATP hydrolysis then drives the transporter to an outward-facing conformation, releasing the substrate to the extracellular space. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1): MRP1 is another member of the ABC transporter superfamily that plays a role in the efflux of a diverse array of compounds, including many conjugated organic anions. scbt.comeurekaselect.com Similar to P-gp, MRP1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane. nih.gov Inhibitors of MRP1 can act by competitively binding to the transport site, thereby blocking the efflux of other substrates. scbt.com The binding of an inhibitor can trap the transporter in a catalytically incompetent conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport. nih.gov
Glycoprotein (B1211001) Stabilization Mechanisms
The stabilization of glycoproteins, particularly viral fusion glycoproteins, is a key mechanism for inhibiting viral entry into host cells. nih.govresearchgate.net Viral fusion glycoproteins are metastable proteins that undergo significant conformational changes to mediate the fusion of the viral envelope with the host cell membrane. mdpi.com
Small molecules can stabilize the prefusion conformation of these glycoproteins, preventing the necessary conformational rearrangements required for membrane fusion. nih.gov These small molecules often bind to specific pockets or cavities on the glycoprotein surface, acting as a molecular "glue" that holds the protein in its inactive, prefusion state. nih.govnih.gov By preventing the transition to the fusion-competent state, these molecules effectively block viral entry and infection.
Molecular Basis of Observed Biological Activities (e.g., Antiviral, Anti-Inflammatory, Anticancer effects at the molecular or enzymatic level)
The diverse biological activities attributed to compounds like this compound can be understood by examining their interactions at the molecular and enzymatic levels.
Antiviral Effects: The antiviral activity of various compounds can be attributed to several molecular mechanisms. youtube.com One common mechanism is the inhibition of viral entry into host cells, as described in the glycoprotein stabilization section. ebsco.com Other mechanisms include the inhibition of viral replication by targeting viral enzymes such as DNA polymerase or reverse transcriptase, and the inhibition of viral maturation by targeting viral proteases. nih.govnih.govresearchgate.net Some antiviral agents can also interfere with the uncoating of the virus within the host cell or block the release of new virus particles. ebsco.com
Anti-Inflammatory Effects: The molecular basis of anti-inflammatory activity often involves the modulation of key inflammatory pathways. mdpi.com A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. frontiersin.org Another key target is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Inhibition of this pathway can prevent the transcription of a wide range of pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Some cyclopentenone-containing compounds have been shown to exert anti-inflammatory effects by activating the Nrf2 pathway, which leads to the expression of antioxidant and cytoprotective genes. nih.gov
Anticancer Effects: The anticancer properties of various chemical compounds are often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. nih.govrsc.org At the molecular level, this can be achieved through multiple mechanisms. One approach is the generation of reactive oxygen species (ROS) within cancer cells, which can lead to oxidative stress and trigger apoptosis. rsc.org Another mechanism involves the modulation of apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. mdpi.com Furthermore, some anticancer agents can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways, to inhibit cell growth and survival. frontiersin.org The inhibition of matrix metalloproteinases (MMPs) can also contribute to anticancer activity by preventing tumor invasion and metastasis. rsc.org Finally, the arrest of the cell cycle at various checkpoints is another common mechanism by which anticancer compounds can halt the proliferation of cancer cells. mdpi.com
Data Tables
Table 1: Key Molecular Targets and Mechanisms of Action
| Biological Target | Molecular Mechanism | Potential Effect |
| RORγt | Inverse agonism: Stabilization of the inactive conformation, preventing coactivator recruitment. nih.govdntb.gov.uaresearchgate.net | Anti-inflammatory |
| SERT | Inhibition of serotonin reuptake by blocking the transporter protein. nih.govlbl.govwilliams.edu | Antidepressant |
| AMPA Receptors | Positive allosteric modulation: Stabilization of the glutamate-bound conformation, slowing deactivation. nih.govresearchgate.netnih.gov | Cognitive Enhancement |
| P-glycoprotein (P-gp) | Substrate for efflux pump, involving ATP-dependent conformational changes. mdpi.comtg.org.aunih.gov | Modulation of Pharmacokinetics |
| MRP1 | Inhibition of efflux pump by binding to the transport site. scbt.comnih.gov | Modulation of Pharmacokinetics |
| Viral Glycoproteins | Stabilization of the prefusion conformation, preventing membrane fusion. nih.govmdpi.com | Antiviral |
| COX Enzymes | Inhibition of prostaglandin (B15479496) synthesis. frontiersin.org | Anti-inflammatory |
| NF-κB Pathway | Inhibition of the transcription of pro-inflammatory genes. nih.gov | Anti-inflammatory |
| Cancer Cell Apoptotic Pathways | Induction of apoptosis through ROS generation and modulation of apoptotic proteins. rsc.orgmdpi.com | Anticancer |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for determining the molecular structure of (2-Phenylcyclopentyl)methanamine hydrochloride. By analyzing the interaction of the compound with electromagnetic radiation, researchers can piece together its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected to correspond to the phenyl group, the cyclopentyl ring, and the methanamine moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity and spatial arrangement of the atoms. Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments, further confirming the compound's structure.
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of this compound. Through various ionization techniques, the molecule is converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum typically shows a molecular ion peak corresponding to the mass of the protonated molecule, confirming its molecular formula. Fragmentation patterns observed in the spectrum can also offer valuable structural insights.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For instance, N-H stretching vibrations from the amine hydrochloride group would appear in a specific region of the spectrum. C-H stretching and bending vibrations associated with the aromatic phenyl ring and the aliphatic cyclopentyl ring, as well as C=C stretching from the aromatic ring, would also be present, collectively providing a molecular fingerprint of the compound.
Chromatographic Separation and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the purity assessment of non-volatile compounds like this compound. A solution of the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute the components. By selecting the appropriate column chemistry (e.g., reversed-phase) and mobile phase composition, separation from impurities can be achieved. A detector, such as a UV-Vis detector, is used to monitor the eluent, and the purity is typically determined by the area percentage of the main peak in the chromatogram.
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, often carbon dioxide, as the mobile phase. It can offer advantages over HPLC in terms of speed and reduced solvent consumption. For the analysis of chiral compounds like this compound, which can exist as different stereoisomers, chiral SFC is a particularly powerful tool for separating and quantifying these isomers.
Quantitative Analysis Methods for Research Studies
Accurate quantification of this compound is crucial for various research applications. Quantitative analysis is often performed using chromatographic techniques coupled with appropriate detectors.
Applications As Chemical Probes and Research Tools
Development of Chemical Probes for Molecular Target Identification (e.g., Photoaffinity Probes)
Currently, there is no specific information available in the public scientific literature detailing the development or use of (2-Phenylcyclopentyl)methanamine hydrochloride in the creation of chemical probes, such as photoaffinity probes, for the identification of molecular targets.
Utilization as Synthetic Building Blocks and Intermediates for Complex Molecule Synthesis
This compound is recognized commercially as an organic building block. Chemical suppliers list it as a starting material or intermediate for the synthesis of more complex molecules. However, specific examples of its application in the synthesis of complex molecules are not extensively detailed in readily available scientific literature. Its structural motif, featuring a phenyl group attached to a cyclopentylmethanamine (B1347104) core, suggests its potential utility in constructing a variety of larger, more complex chemical entities for research in medicinal chemistry and materials science.
Application in In Vitro Biochemical Assay Development and Validation
Detailed reports on the specific application of this compound in the development and validation of in vitro biochemical assays are not present in the current body of scientific literature.
Role in Structure-Activity Relationship (SAR) Elucidation for Chemical Optimization
While specific structure-activity relationship (SAR) studies centered on this compound are not widely published, there are indications that similar structures have been investigated to understand how chemical structure influences biological activity. These types of studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of new compounds. The investigation of analogs of this compound would likely involve systematic modifications of the phenyl and cyclopentyl rings to probe their interactions with biological targets.
Use in Cell-Based Assays for Molecular Mechanism Studies (Non-Clinical Context)
There is currently no specific information in the public domain regarding the use of this compound in cell-based assays for the study of molecular mechanisms in a non-clinical setting.
Function as Analytical Reference Standards in Chemical Research
While this compound is commercially available, there is no specific information designating it as an official analytical reference standard by major pharmacopeias or standards bodies. In chemical research, a compound like this could potentially be used as an internal standard for analytical methods such as chromatography or mass spectrometry, provided its purity and stability are well-characterized for such purposes.
Q & A
Q. What computational methods support the rational design of derivatives with improved selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
